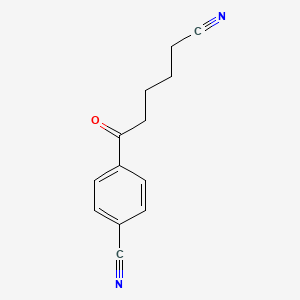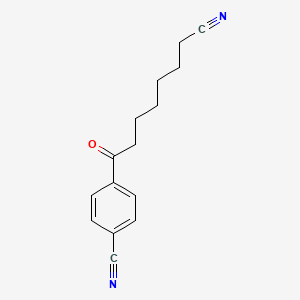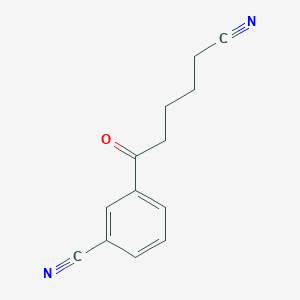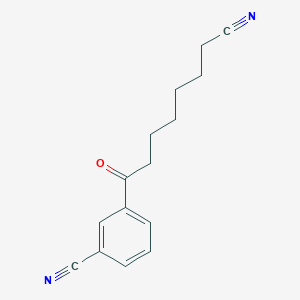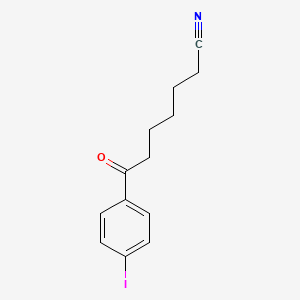![molecular formula C7H8N4 B1324288 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1467103-13-4](/img/structure/B1324288.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound that has been studied for its potential antiviral properties . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Synthesis Analysis
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its analogs has been described in various studies . For example, one method involved the preparation of a compound from a bromomethyl and chloroquinoline derivative . Another study described the synthesis of a related compound using a core scaffold and a combination of tofacitinib’s .Molecular Structure Analysis
The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold has been found to elicit antiviral activity . Other core structures, such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, can also serve as alternatives .Chemical Reactions Analysis
The chemical reactivity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been explored in the context of its potential as an antiviral agent . For instance, one study described a reaction involving the compound and methanesulfonyl chloride, followed by a reaction with lithium bromide .Zukünftige Richtungen
The future research directions for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine could involve further investigation of its antiviral properties, particularly against flaviviruses . Additionally, elucidating its exact molecular target could provide valuable insights for the design of new antiviral agents .
Eigenschaften
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFJIINDKIPKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











